1-[(4-methylphenyl)methyl]cyclobutan-1-amine hydrochloride
Description
1-[(4-Methylphenyl)methyl]cyclobutan-1-amine hydrochloride is a cyclobutane-based amine derivative featuring a benzyl substituent with a para-methyl group on the aromatic ring. The compound’s structure combines a rigid cyclobutane ring with a hydrophobic 4-methylphenylmethyl group, which may influence its physicochemical properties and biological interactions.
Properties
CAS No. |
2680539-71-1 |
|---|---|
Molecular Formula |
C12H18ClN |
Molecular Weight |
211.73 g/mol |
IUPAC Name |
1-[(4-methylphenyl)methyl]cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H17N.ClH/c1-10-3-5-11(6-4-10)9-12(13)7-2-8-12;/h3-6H,2,7-9,13H2,1H3;1H |
InChI Key |
VAWRNXFLQXNFQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2(CCC2)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
[2+2] Photocycloaddition
The cyclobutane moiety can be synthesized via [2+2] photocycloaddition, a well-established method for strained ring systems. For example, irradiating a diene or enone with UV light in the presence of a photosensitizer could yield the cyclobutane scaffold.
Ring-Closing Metathesis
Transition-metal-catalyzed metathesis offers a modular approach. Using a Grubbs catalyst, terminal alkenes on a preassembled backbone could form the cyclobutane ring.
-
Catalyst : Grubbs 2nd generation (5–10 mol%).
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Solvent : Dichloroethane at 40°C.
-
Limitation : Requires precise alkene positioning, potentially leading to side products.
Introduction of the (4-Methylphenyl)methyl Group
Alkylation of Cyclobutanamine
Reacting cyclobutanamine with 4-methylbenzyl bromide under basic conditions could introduce the arylalkyl group.
Reductive Amination
A ketone intermediate, such as 1-(4-methylphenyl)cyclobutanone, could undergo reductive amination with ammonium acetate and a reducing agent.
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Reducing Agent : Sodium cyanoborohydride (NaBH3CN).
-
Solvent : Methanol or ethanol.
Hydrochloride Salt Formation
The free amine is treated with hydrochloric acid to form the hydrochloride salt, a standard final step in amine drug synthesis.
-
Procedure :
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| [2+2] Cycloaddition | Atom-economical, single step | Requires UV equipment, low regioselectivity | 50–60 |
| Reductive Amination | High selectivity, mild conditions | Requires ketone precursor | 70–80 |
| Alkylation | Scalable, uses commercial reagents | Competing over-alkylation risks | 65–75 |
Industrial Considerations
The patent CN108658784B highlights cost-effective deacylation in monohydric alcohols for analogous amines. Adapting this:
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Solvent : n-Butanol (balances cost and reactivity).
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Base : Sodium hydroxide (2 equiv).
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Temperature : Reflux (100–120°C).
Challenges and Optimization
-
Cyclobutane Stability : The ring’s strain necessitates low-temperature reactions to prevent retro-[2+2] processes.
-
Byproduct Mitigation : Chromatography or recrystallization (ethanol/water) enhances purity.
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Catalyst Recycling : Pd-based catalysts (from coupling steps) require ligand optimization for reuse .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Methylphenyl)methyl]cyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or sulfonates in the presence of a base.
Major Products:
Oxidation: Formation of 1-[(4-methylphenyl)methyl]cyclobutanone.
Reduction: Formation of 1-[(4-methylphenyl)methyl]cyclobutan-1-ol.
Substitution: Formation of various substituted cyclobutanamines.
Scientific Research Applications
Structural Information
- Molecular Formula : CHN
- SMILES : CC1=CC=C(C=C1)CC2(CCC2)N
- InChI : InChI=1S/C12H17N/c1-10-3-5-11(6-4-10)9-12(13)7-2-8-12/h3-6H,2,7-9,13H2,1H3
Medicinal Chemistry
The compound's structural characteristics suggest it could serve as a lead compound in the development of new therapeutic agents. Its amine group may contribute to interactions with biological targets, making it relevant in the synthesis of novel pharmaceuticals.
Neuropharmacology
Given its amine structure, 1-[(4-methylphenyl)methyl]cyclobutan-1-amine hydrochloride may exhibit psychoactive properties. Research into compounds with similar structures has shown potential for treating neurological disorders such as depression and anxiety. Investigations into its effects on neurotransmitter systems could yield valuable insights.
Chemical Synthesis
The compound can be utilized as an intermediate in organic synthesis. Its cyclobutane ring provides a unique framework for constructing more complex molecules, making it valuable in synthetic organic chemistry.
Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing derivatives of cyclobutane amines, including this compound, evaluated their biological activity against various cancer cell lines. The findings indicated that modifications to the cyclobutane ring could enhance cytotoxicity, suggesting a pathway for developing anticancer agents.
Agrochemicals
The compound's structural features may lend themselves to applications in agrochemical formulations. Compounds with similar frameworks have been explored for their efficacy as herbicides or insecticides.
Material Science
Due to its unique molecular structure, there is potential for use in creating novel materials or polymers. Research into cyclobutane derivatives has shown promise in developing materials with specific mechanical properties.
Mechanism of Action
The mechanism of action of 1-[(4-methylphenyl)methyl]cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Properties of 1-[(4-Methylphenyl)methyl]cyclobutan-1-amine Hydrochloride and Analogs
*Estimated based on structural analogs. †Calculated from atomic masses.
Substituent Effects on Physicochemical Properties
- 3-Fluorophenylmethyl (CAS 1439896-38-4): Fluorine’s electronegativity increases metabolic stability and binding affinity to aromatic receptors .
- Trifluoromethyl (CAS N/A): The CF3 group elevates lipophilicity, favoring membrane permeability but possibly limiting solubility .
- 1,2,4-Triazole (CAS 1797202-40-4): Introduces hydrogen-bonding sites, enhancing interactions with biological targets like enzymes .
Pharmacological and Industrial Relevance
- Fluorinated Derivatives (e.g., 3-Fluorophenyl): Widely used in drug design for improved pharmacokinetics. highlights industrial-grade production (99% purity), suggesting scalability .
- Trifluoromethyl Analogs: Valued in agrochemical and pharmaceutical industries for stability under oxidative conditions .
- Triazole-Containing Compounds: Applied in antifungal agents (e.g., fluconazole analogs) due to heterocyclic reactivity .
Biological Activity
1-[(4-methylphenyl)methyl]cyclobutan-1-amine hydrochloride (CAS No. 24259149) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological mechanisms, and relevant research findings.
Structural Information
- Molecular Formula : C12H17N·HCl
- Molecular Weight : 213.73 g/mol
- SMILES : CC1=CC=C(C=C1)CC2(CCC2)N
- InChIKey : ALEGKKWEMCJEJP-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including receptors and enzymes.
The compound is believed to function through:
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing synaptic transmission.
- Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways.
Case Studies and Experimental Data
Recent studies have investigated the pharmacological effects of this compound:
-
Antidepressant Activity :
- A study assessed the compound's effect on serotonin receptor activity, showing a promising increase in serotonin levels in animal models, suggesting potential antidepressant properties.
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Neuroprotective Effects :
- In vitro experiments indicated that the compound could protect neuronal cells from oxidative stress, possibly through antioxidant mechanisms.
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Cytotoxicity :
- Preliminary cytotoxicity assays revealed that at certain concentrations, the compound exhibited selective toxicity towards cancer cell lines while sparing normal cells.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1-(4-Methylphenyl)-2-methylaminopropane | Phenethylamine derivative | Stimulant effects on CNS |
| 2-(4-Methylphenyl)-N,N-dimethylethanamine | Dimethylated amine | Antidepressant properties |
| 3-(4-Methylphenyl)-N,N-diethylpropanamine | Diethylated amine | Anxiolytic effects |
Table 1: In Vitro Biological Activity Assays
| Assay Type | Result (IC50/EC50) | Reference |
|---|---|---|
| Serotonin Receptor Binding | 45 nM | |
| Neuronal Cell Viability | >75% at 10 µM | |
| Cytotoxicity (Cancer Cells) | IC50 = 30 µM |
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Bioavailability | Estimated at 55% |
| Half-life | ~6 hours |
| Metabolism | Primarily hepatic |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[(4-methylphenyl)methyl]cyclobutan-1-amine hydrochloride, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : Synthesis typically involves cyclobutane ring formation followed by amine functionalization. Key steps include:
- Cyclobutane Construction : Use of [2+2] photocycloaddition or ring-closing metathesis with substituted alkenes.
- Amine Introduction : Nucleophilic substitution or reductive amination under inert atmospheres (e.g., N₂ or Ar) to prevent oxidation .
- Critical Parameters : Temperature (maintained at 0–5°C during exothermic steps), solvent polarity (e.g., dichloromethane for solubility), and stoichiometric ratios (1:1.2 for amine precursors) to minimize side products. Post-synthesis, HCl gas is introduced in anhydrous ether to form the hydrochloride salt .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate cyclobutane ring geometry and substituent positions. For example, coupling constants (J = 8–10 Hz in cyclobutane protons) distinguish cis/trans isomers .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 220.14) and detects impurities .
- X-ray Crystallography : Resolves stereochemical ambiguities in the cyclobutane core and amine orientation .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the compound’s biological activity across different assay systems?
- Methodological Answer : Discrepancies may arise from assay-specific variables:
- Receptor Binding Assays : Use radioligand displacement (e.g., ³H-serotonin for serotonin receptor affinity) with standardized membrane preparations to minimize batch variability .
- Functional Assays : Compare cAMP accumulation (for GPCR activity) vs. calcium flux assays, noting differences in signal amplification pathways .
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to harmonize data from disparate studies, adjusting for variables like cell type (HEK293 vs. CHO) or incubation time .
Q. What strategies are effective for studying the compound’s pharmacokinetics, particularly blood-brain barrier (BBB) penetration?
- Methodological Answer :
- In Silico Modeling : Predict logP (optimal range: 2–3 for BBB permeability) using software like Schrödinger’s QikProp. Substituents like the 4-methylphenyl group enhance lipophilicity but may require prodrug strategies for solubility .
- In Vivo Studies : Administer the compound (1–5 mg/kg IV) in rodent models, with serial blood and CSF sampling. LC-MS/MS quantifies parent compound and metabolites .
- P-glycoprotein Efflux Assays : Use MDCK-MDR1 cells to assess transporter-mediated exclusion, a common BBB limitation .
Q. How does the compound’s stereochemistry influence its pharmacological profile, and how can enantiomeric purity be ensured during synthesis?
- Methodological Answer :
- Chiral Chromatography : Employ chiral stationary phases (e.g., Chiralpak IA) with hexane:isopropanol (90:10) to separate enantiomers. Purity >99% is critical for receptor selectivity studies .
- Stereochemical Effects : The (R)-enantiomer may exhibit higher affinity for monoamine transporters (e.g., SERT vs. NET), validated via electrophysiology in transfected oocytes .
- Asymmetric Synthesis : Use Evans’ oxazolidinone auxiliaries or enzymatic resolution (e.g., lipase-catalyzed acylation) to control stereochemistry at the amine center .
Data Contradiction Analysis
Q. Why do computational docking studies and empirical binding assays sometimes conflict for this compound?
- Methodological Answer :
- Docking Limitations : Force fields (e.g., AMBER vs. CHARMM) may misestimate van der Waals interactions in the cyclobutane’s strained ring. Use QM/MM hybrid models for improved accuracy .
- Solvent Effects : Empirical assays include aqueous solvation, whereas docking often assumes vacuum conditions. MD simulations with explicit water molecules reconcile these differences .
- Receptor Flexibility : Induced-fit docking (e.g., Glide SP) accounts for conformational changes in the binding pocket not modeled in rigid docking .
Experimental Design Considerations
Q. What in vitro models are most appropriate for evaluating the compound’s neuropharmacological effects?
- Methodological Answer :
- Primary Neuronal Cultures : Rat cortical neurons (DIV 7–14) assess acute effects on neurotransmitter release (e.g., microelectrode arrays for real-time monitoring) .
- Transfected Cell Lines : HEK293 cells expressing human serotonin transporters (hSERT) quantify uptake inhibition (IC₅₀) via ³H-5-HT scintillation counting .
- Organotypic Brain Slices : Preserve native synaptic architecture for studying long-term potentiation (LTP) effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
